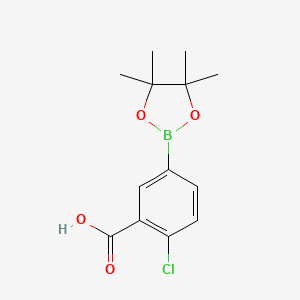
(S)-2-Chloro-4-(1-amino)ethylpyridine
説明
“(S)-2-Chloro-4-(1-amino)ethylpyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom, similar to benzene. The “2-Chloro” indicates a chlorine atom is attached to the second carbon in the ring, and the “4-(1-amino)ethyl” suggests an ethyl group with an amino group is attached to the fourth carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-aminopyrimidines, have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyridine ring with the aforementioned substitutions. Pyridine rings are planar and aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
Amines, like the one in this compound, can undergo various reactions. They can act as nucleophiles in substitution reactions or bases in acid-base reactions . The chlorine atom might make this compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Amino acids, which this compound partially resembles, are usually colorless, crystalline solids. They have high melting points and are soluble in water .科学的研究の応用
Exploring the Role of Chemical Compounds in Scientific Research
Understanding Chemical Interactions and Biological Effects
Research into chemical compounds like "(S)-2-Chloro-4-(1-amino)ethylpyridine" often focuses on their interactions with biological systems. For example, studies on the metabolism of halogenated ethylenes highlight the biochemical transformations and potential impacts of structurally related compounds on living organisms (Leibman & Ortiz, 1977). These findings contribute to our understanding of chemical toxicity, environmental impacts, and therapeutic potentials.
Investigating Molecular Mechanisms
The exploration of amino acids and related compounds provides insights into their roles beyond protein synthesis. For instance, research on β-alanine, a non-proteinogenic amino acid, has shed light on its various functions in plants, including stress response and participation in essential metabolic pathways (Parthasarathy, Savka, & Hudson, 2019). Similar studies on compounds like "this compound" could reveal unique biological activities and applications.
Advancing Material Science and Biomedical Research
Chemical compounds also play critical roles in the development of new materials and biomedical applications. For example, polymers based on amino acids show promise in drug delivery systems due to their biocompatibility and biodegradability (Thompson & Scholz, 2021). Research into specific chemical entities like "this compound" could uncover novel applications in nanotechnology, pharmaceuticals, and beyond.
Enhancing Analytical Techniques
The development of sensors and biosensors incorporating conducting polymers and molecularly imprinted polymers for the detection of amino acids illustrates the importance of chemical compounds in analytical chemistry (Dinu & Apetrei, 2022). Such technologies offer precise, sensitive methods for monitoring environmental pollutants, food safety, and biomedical markers.
作用機序
Target of Action
It’s known that pyridinium salts, which include (s)-2-chloro-4-(1-amino)ethylpyridine, are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics, including as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Mode of Action
Pyridinium salts, including this compound, are known to interact with various biological targets due to their structural diversity . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, proliferation, or survival.
Biochemical Pathways
Amino acids, which are part of the compound’s structure, are known to play regulatory roles in key metabolic cascades, gene expressions, and cell-to-cell communication via a variety of cell signaling pathways . These metabolic networks are necessary for maintenance, growth, reproduction, and immunity in humans and animals .
Result of Action
Given that pyridinium salts have been used as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors , it’s plausible that the compound could have similar effects, potentially leading to the inhibition of cell growth or proliferation in certain contexts.
将来の方向性
特性
IUPAC Name |
(1S)-1-(2-chloropyridin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYJLHKUZZRYEH-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B3169293.png)

![cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B3169321.png)
![(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B3169329.png)
![2-[3-(Pyridin-2-YL)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B3169337.png)


![(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine](/img/structure/B3169367.png)





